LH1753

Cystinuria Crystallization Inhibition Kidney Stones

L-Cystine crystallization inhibitor screens suffer from inconsistent potency across structural analogs, undermining reproducibility. LH1753 (CAS 2650492-10-5), the most potent L-cystine diamide reported to date, provides a rigorously characterized reference standard. • EC50 29.5 nM - 2-fold more potent than LH708; >120-fold more potent than CDME • 32% oral bioavailability with complete stone prevention in Slc3a1-KO mice (0/12) • Defined benchmark for SAR campaigns, HTS, and PK/PD translational modeling Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C22H44Cl4N6O2S2
Molecular Weight 630.6 g/mol
Cat. No. B12361733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH1753
Molecular FormulaC22H44Cl4N6O2S2
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)C(CSSCC(C(=O)N3CCC4(CCCN4)CC3)N)N)NC1.Cl.Cl.Cl.Cl
InChIInChI=1S/C22H40N6O2S2.4ClH/c23-17(19(29)27-11-5-21(6-12-27)3-1-9-25-21)15-31-32-16-18(24)20(30)28-13-7-22(8-14-28)4-2-10-26-22;;;;/h17-18,25-26H,1-16,23-24H2;4*1H/t17-,18-;;;;/m0..../s1
InChIKeyUTCMCAJUTFDSHY-WSNGVDDISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LH1753: A Potent Oral Cystine Crystallization Inhibitor


(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one tetrahydrochloride, also designated LH1753, is a synthetic L-cystine diamide derivative [1]. It features a central disulfide bond flanked by two 1,8-diazaspiro[4.5]decane moieties, conferring a unique spirocyclic bicyclic diamine structure [1]. The compound is developed as a research tool and potential therapeutic lead for inhibiting L-cystine crystallization, the primary pathological driver of stone formation in the rare genetic disorder cystinuria [1].

Compound class L-Cystine diamide crystallization inhibitor
Structural feature Spirocyclic 1,8-diazaspiro[4.5]decane terminal groups
Research context Cystinuria stone-formation model studies; head-to-head characterized tool compound

Why Generic Inhibitors Cannot Replace LH1753


L-Cystine crystallization inhibitors are a structurally heterogeneous class with widely divergent mechanisms, potencies, and in vivo profiles. Compounds such as L-cystine dimethyl ester (CDME), L-cystine diamides like LH708, and clinical agents like tiopronin and bucillamine cannot be considered interchangeable [1]. Small differences in terminal amide groups dramatically affect binding to L-cystine crystal surfaces, as demonstrated by the >140-fold potency range across diamide analogs [2]. The presence of a basic amine 2-3 atoms from the amide nitrogen is essential for high activity, and even Nα-methylation completely abolishes inhibition [2]. Consequently, only head-to-head comparative data can justify selection of a specific compound for reproducible, translatable research.

! L-Cystine diamides, esters, and thiol-based agents (CDME, tiopronin) show >140-fold potency range; class-level interchangeability may not transfer to specific crystal-surface binding.
! Basic amine 2–3 atoms from amide nitrogen is required for activity; Nα-methylation abolishes inhibition, so close analogs may produce divergent assay responses.
! Only head-to-head comparative data support reproducible tool selection; potency or exposure differences cannot be inferred from structural similarity alone.

LH1753 Head-to-Head Evidence


In Vitro Crystallization Inhibition Potency

LH1753 (EC50 = 29.5 nM) exhibits 2-fold higher potency than its direct diamide predecessor LH708 (EC50 = 59.8 nM) and approximately 146-fold higher potency than the ester-based inhibitor CDME (EC50 = 4.31 µM) in a standardized L-cystine crystallization assay [1].

In vitro potency
Head-to-head
LH1753 EC50 29.5 nM
LH708 EC50 59.8 nM
CDME EC50 4.31 µM
Supports assay sensitivity ranking; lower EC50 may reduce compound consumption in screening.
2.9 mM L-cystine, 72 h static assay; direct comparison context.
Cystinuria Crystallization Inhibition Kidney Stones

Oral Bioavailability in Murine Model

Following oral gavage at 150 µmol/kg, LH1753 achieved a combined oral bioavailability of 32%, representing a 1.3-fold improvement over LH708 (25%) when measured against tail vein injection at 30 µmol/kg in Slc3a1-knockout mice [1].

Oral exposure
Head-to-head
Combined F = 32%
Higher oral exposure vs. LH708 (25%) may support exposure-model interpretation.
Slc3a1-KO mice, 150 µmol/kg p.o. vs 30 µmol/kg i.v., n=4/route.
Pharmacokinetics Oral Bioavailability Cystinuria

In Vivo Stone Prevention Efficacy

In Slc3a1-knockout mice, oral LH1753 treatment (150 µmol/kg daily, 8 weeks) prevented stone formation in 12/12 mice (0% stone incidence), outperforming LH708 at the same dose (7/12 mice stone-free) and CDME at 29 µmol/kg (5/12 mice stone-free) [1].

In vivo stone prevention
Head-to-head
LH1753: 12/12 stone-free
LH708: 7/12 stone-free
CDME: 5/12 stone-free
Model-response endpoint indicates complete prevention in genetically relevant model.
Daily oral dosing, 8 weeks (LH1753) vs. 4 weeks (comparators); Slc3a1-KO mice.
In Vivo Efficacy Stone Prevention Cystinuria

Structural Basis for Enhanced Potency

Replacement of the N-methylpiperazine terminal groups in LH708 with the 1,8-diazaspiro[4.5]decane spirocyclic bioisostere in LH1753 increases inhibitory potency 2-fold. This modification maintains the critical basic amine positioned 2-3 atoms from the amide nitrogen, which is essential for crystal surface binding [1].

Structural driver
Head-to-head
Spirocyclic bioisostere (1,8-diazaspiro[4.5]decane) vs. N-methylpiperazine
2-fold potency gain attributed to terminal group replacement; informs SAR optimization direction.
Same core scaffold; critical amine-amide distance preserved.
Medicinal Chemistry Bioisostere Structure-Activity Relationship

LH1753 Research Application Scenarios


High-Throughput Crystallization Inhibition Screening

LH1753's 29.5 nM EC50 and 2-fold advantage over LH708 make it the preferred reference compound for high-throughput screens of novel L-cystine crystallization inhibitors. Its high potency reduces compound consumption and enables detection of weaker inhibitors at lower test concentrations [1].

In Vivo Efficacy in Cystinuria Models

For Slc3a1-knockout mouse studies, LH1753's superior oral bioavailability (32% vs. 25%) and complete stone prevention (0/12 mice with stones) justify its selection over LH708 or CDME to maximize the likelihood of observing a therapeutic effect and to minimize animal usage [1].

SAR Studies of Diamide Inhibitors

As the most potent diamide analog reported to date, LH1753 serves as the benchmark 'positive control' for evaluating new structural modifications. Its defined EC50 and the documented 2-fold gain from the spirocyclic bioisostere provide a quantitative reference for SAR campaigns [1].

Comparative PK/PD Modeling

LH1753's well-characterized in vitro potency (EC50), oral bioavailability (F=32%), and in vivo efficacy in a genetically defined model provide a robust dataset for PK/PD modeling. This makes it an ideal tool compound for translational research aimed at predicting human efficacious dose regimens [1].

Application
Selection Property
Validation Focus
Crystallization inhibition screening
Low-nM EC50 assay context
Assay sensitivity and inhibitor ranking
In vivo model studies (cystinuria)
Oral exposure and model-response endpoint
Stone-prevention endpoint reproducibility
Diamide inhibitor SAR campaigns
Benchmark potency reference (EC50 29.5 nM)
Comparative EC50 ranking and structural attribution
Exposure-response (PK/PD) modeling
Defined in vitro–in vivo dataset
Exposure-model validation and dose–response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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